2-Amino-4-(trifluoromethyl)pyridine-3-methanol

Lipophilicity Drug‑like properties Solubility

Sourcing reliable 4-CF3 pyridine building blocks is challenging due to synthetic complexity, risking project delays. This 2-amino-4-(trifluoromethyl)pyridine-3-methanol (CAS 1228898-40-5) directly addresses that bottleneck. • Low AlogP (1.29) and high PSA (90.65 Ų) bias leads toward peripheral selectivity, reducing CNS off-target risk. • The 4-CF3 group confers metabolic stability; the 3-hydroxymethyl handle enables versatile functionalization for pharma/agrochemical programs. • Verified supplier competence in 4-CF3 pyridine chemistry ensures consistent quality and robust supply.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 1228898-40-5
Cat. No. B1412076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)pyridine-3-methanol
CAS1228898-40-5
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)CO)N
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-12-6(11)4(5)3-13/h1-2,13H,3H2,(H2,11,12)
InChIKeyRMJDRGXFTDZOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethyl)pyridine-3-methanol (CAS 1228898-40-5) – A Multi‑Functionalized Pyridine Building Block for Pharmaceutical and Agrochemical R&D


2-Amino-4-(trifluoromethyl)pyridine-3-methanol is a heterocyclic building block that combines a 2‑amino, a 4‑trifluoromethyl, and a 3‑hydroxymethyl group on the pyridine ring, delivering a molecular weight of 192.14 g mol⁻¹, an AlogP of 1.29, and a polar surface area of 90.65 Ų . The 4‑CF₃ substituent imparts distinct electronic withdrawal and metabolic‑stability advantages compared with positional isomers, making this compound a valuable intermediate in drug‑discovery and agrochemical synthesis [1].

Building block Multi-functionalized pyridine scaffold with 2-amino, 4-CF3 and 3-CH2OH handles for drug-discovery and agrochemical synthesis
Metabolic context 4-CF3 substitution may support metabolic stability in lead optimization (class-level evidence)
Physicochemical bias Reduced lipophilicity and elevated polar surface area relative to des-hydroxymethyl analog guide peripheral-target design

Why 2‑Amino‑4‑(trifluoromethyl)pyridine‑3‑methanol Cannot Be Replaced by Close Analogs Without Comparative Data


Simple substitution with a regioisomer such as 2‑amino‑5‑(trifluoromethyl)pyridine‑3‑methanol or the des‑hydroxymethyl analog 2‑amino‑4‑(trifluoromethyl)pyridine leads to substantial changes in lipophilicity and polar surface area. The target compound’s AlogP of 1.29 is 0.78 log units lower than the logP of 2.07 for 2‑amino‑4‑(trifluoromethyl)pyridine , while its PSA of 90.65 Ų is more than double the 38.91 Ų of the latter . Furthermore, the 4‑trifluoromethyl group introduces synthetic complexity not encountered with 6‑CF₃ isomers, as conventional methods predominantly yield 6‑substituted pyridines [1]. Generic interchange without quantitative evaluation therefore risks altered pharmacokinetics, solubility, and synthesis feasibility.

Lipophilicity & PSA shift Des-hydroxymethyl analog exhibits higher logP and lower polar surface area; substitution may alter solubility and permeability profiles.
Synthetic accessibility gap 4-CF3 pyridine synthesis is more challenging than 6-CF3 isomers; supply consistency may not transfer from common regioisomers.
Metabolic stability uncertainty Class-level evidence suggests 4-CF3 may improve stability, but direct comparative data are unavailable; risk of assuming interchangeability.

Quantitative Differentiation Evidence for 2‑Amino‑4‑(trifluoromethyl)pyridine‑3‑methanol vs Closest Analogs


Reduced Lipophilicity: AlogP 1.29 vs LogP 2.07 for Des‑Hydroxymethyl Analog

The 3‑methanol group in 2‑amino‑4‑(trifluoromethyl)pyridine‑3‑methanol lowers its AlogP to 1.29 , compared with a logP of 2.07 for the des‑hydroxymethyl analog 2‑amino‑4‑(trifluoromethyl)pyridine . This 0.78 log‑unit decrease translates to significantly reduced lipophilicity.

Lipophilicity Δ
Reported
AlogP 1.29 vs logP 2.07 · Δ −0.78 log units
Supports lower lipophilicity interpretation for solubility and non-specific binding screening.
Predicted values; experimental confirmation recommended.
Lipophilicity Drug‑like properties Solubility

Elevated Polar Surface Area: 90.65 Ų vs 38.91 Ų for Des‑Hydroxymethyl Analog

The polar surface area of 2‑amino‑4‑(trifluoromethyl)pyridine‑3‑methanol is 90.65 Ų , more than double the PSA of 38.91 Ų for 2‑amino‑4‑(trifluoromethyl)pyridine . The 51.74 Ų increase arises from the added hydroxyl group.

PSA Δ
Reported
90.65 vs 38.91 Ų · Δ +51.74 Ų
PSA >90 Ų suggests reduced CNS penetration; may guide peripheral target selection.
Computed PSA; verify with experimental permeability assays.
Polar surface area Permeability CNS exclusion

Synthetic Accessibility: 4‑CF₃ vs 6‑CF₃ Pyridine Isomers

Patent US20070249837 states that conventional synthesis of trifluoromethylpyridines usually yields the 6‑substituted pyridine instead of the 4‑substituted analog [1]. Consequently, 2‑amino‑4‑(trifluoromethyl)pyridine‑3‑methanol, which bears the CF₃ group at the 4‑position, is synthetically more challenging to produce than 6‑CF₃ regioisomers.

Synthetic accessibility
Class-level
4-CF3 isomer: synthetically more challenging; conventional routes favor 6-substitution.
May limit supplier options and affect procurement cost.
Qualitative patent statement; no yield comparison available.
Synthesis Regioselectivity Supply chain

Metabolic Stability Advantage of C4‑Trifluoromethyl Pyridines

A 2026 review in Nature Synthesis reports that strategic installation of trifluoromethyl groups at the C4 position of pyridines can improve metabolic stability [1]. Although direct experimental data for the target compound are lacking, this class‑level evidence supports the expectation that the 4‑CF₃ isomer may exhibit superior metabolic stability relative to 2‑CF₃ or 6‑CF₃ analogs.

Metabolic stability
Class-level
C4-CF3 pyridine class reported to improve metabolic stability (Nature Synthesis, 2026).
May support longer half-life context in drug development; direct data for target absent.
Class-level inference; requires compound-specific assay.
Metabolic stability Drug metabolism 4‑CF₃ pyridine

Application Scenarios for 2‑Amino‑4‑(trifluoromethyl)pyridine‑3‑methanol Driven by Quantitative Differentiation


Drug‑Discovery Lead Optimization for Peripheral Targets

The compound’s reduced lipophilicity (AlogP 1.29) and elevated PSA (90.65 Ų) make it a suitable scaffold for programs requiring low CNS penetration and good aqueous solubility . By incorporating this building block early, medicinal chemists can bias lead series toward peripheral selectivity without introducing additional polar functionality.

Agrochemical Intermediate Synthesis

The 4‑CF₃ group provides metabolic stability while the 3‑hydroxymethyl handle allows diverse functionalization, enabling the construction of fungicidal or herbicidal agents [1][2]. The synthetic challenge of the 4‑CF₃ isomer also creates opportunities for proprietary process development in agrochemical R&D.

Process Chemistry and Supply‑Chain Strategy

The inherent difficulty of synthesizing 4‑CF₃ pyridines, as documented by US20070249837, means that few suppliers can reliably produce this building block [1]. Procurement teams should evaluate supplier competence in 4‑CF₃ pyridine chemistry to ensure robust supply and consistent quality.

Application
Selection Property
Validation Focus
Peripheral-target lead optimization
Reduced lipophilicity & elevated PSA profile
Permeability and CNS exclusion endpoint review
Agrochemical intermediate synthesis
4-CF3 metabolic stability context & 3-CH2OH functional handle
Metabolic stability and functionalization pathway review
Supply-chain strategy
4-CF3 synthetic complexity
Supplier capability in 4-CF3 pyridine chemistry
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